![molecular formula C17H29N B14339879 2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile CAS No. 106349-35-3](/img/structure/B14339879.png)
2'-Methyl-4'-propyl[1,1'-bi(cyclohexane)]-4-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile is an organic compound that belongs to the class of cycloalkanes. Cycloalkanes are cyclic hydrocarbons with carbon atoms arranged in a ring structure. This compound is characterized by its unique structure, which includes a nitrile group (-CN) attached to a cyclohexane ring, along with methyl and propyl substituents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile typically involves the following steps:
Formation of the Cyclohexane Ring: The initial step involves the formation of the cyclohexane ring through cyclization reactions.
Introduction of Substituents: Methyl and propyl groups are introduced to the cyclohexane ring through alkylation reactions.
Addition of the Nitrile Group: The nitrile group is introduced via a nucleophilic substitution reaction, where a suitable leaving group is replaced by the -CN group.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of catalysts to enhance reaction rates and yields. High-pressure and high-temperature conditions are often employed to facilitate the cyclization and alkylation reactions. The use of solvents and purification techniques, such as distillation and recrystallization, ensures the isolation of the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: Nucleophilic substitution reactions can replace the nitrile group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Nucleophiles like sodium azide (NaN3) and sodium methoxide (NaOCH3) are employed in substitution reactions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of primary amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile involves its interaction with molecular targets, such as enzymes and receptors. The nitrile group can form hydrogen bonds and other interactions with active sites of enzymes, influencing their activity. The compound’s structure allows it to fit into specific binding pockets, modulating biological pathways and exerting its effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Methyl-4-propylcyclohexane: Similar in structure but lacks the nitrile group.
Cyclohexane, 1,4-dimethyl-2-(2-methylpropyl)-: Another cyclohexane derivative with different substituents.
Uniqueness
2’-Methyl-4’-propyl[1,1’-bi(cyclohexane)]-4-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential biological activity. The combination of methyl and propyl substituents further differentiates it from other cyclohexane derivatives.
Propriétés
Numéro CAS |
106349-35-3 |
|---|---|
Formule moléculaire |
C17H29N |
Poids moléculaire |
247.4 g/mol |
Nom IUPAC |
4-(2-methyl-4-propylcyclohexyl)cyclohexane-1-carbonitrile |
InChI |
InChI=1S/C17H29N/c1-3-4-14-7-10-17(13(2)11-14)16-8-5-15(12-18)6-9-16/h13-17H,3-11H2,1-2H3 |
Clé InChI |
RKTMJKSCHRUIOW-UHFFFAOYSA-N |
SMILES canonique |
CCCC1CCC(C(C1)C)C2CCC(CC2)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


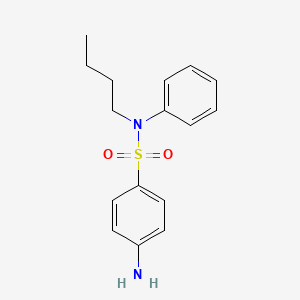
![5,6-Bis(4-methylphenyl)-2,3-dihydroimidazo[2,1-b][1,3]thiazole](/img/structure/B14339809.png)

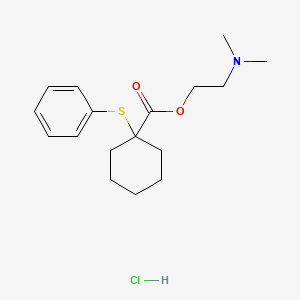
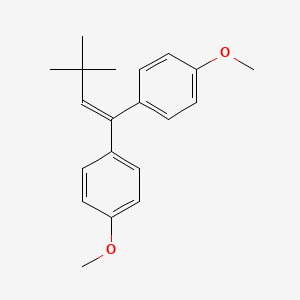
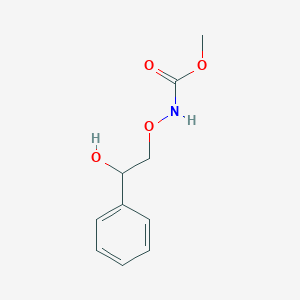
![N-[1-(2-Hydroxyphenyl)-2-sulfamoylethyl]acetamide](/img/structure/B14339838.png)
![2-Bromo-1-[5-(4-chlorophenyl)thiophen-2-yl]ethan-1-one](/img/structure/B14339840.png)
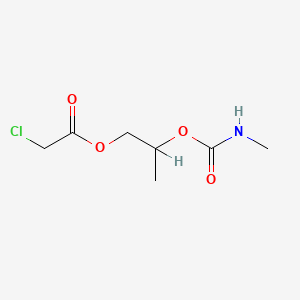
![1-[2-(6,7-Dihydrothieno[3,2-c]pyridin-4-yl)ethyl]pyrrolidine-2,5-dione](/img/structure/B14339860.png)
![triethyl-[12-(triethylazaniumyl)dodecyl]azanium;dibromide](/img/structure/B14339866.png)
![Acetic acid;4-[1-(4-hydroxyphenyl)-2-phenylethenyl]phenol](/img/structure/B14339870.png)
![1-Phenyl-1-[(E)-phenyldiazenyl]ethane-1-peroxol](/img/structure/B14339876.png)
![[4-(Dimethylamino)phenyl]-phenylmethanone;hydrochloride](/img/structure/B14339890.png)
